ALPHA-CAROTENE

Description

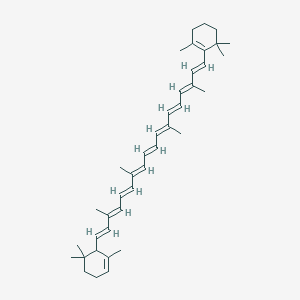

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893712 | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-70-2 | |

| Record name | α-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Alpha Carotene Biosynthesis Pathways

Enzymatic Conversion Steps from Lycopene (B16060) to Alpha-Carotene (B108777)

The conversion of the linear lycopene molecule into the bicyclic this compound requires the coordinated action of two distinct enzymes: lycopene beta-cyclase (LCYB) and lycopene epsilon-cyclase (LCYE). frontiersin.orgnih.govplos.org

Lycopene Epsilon-Cyclase (LCYE): This enzyme catalyzes the formation of an ε-ring at one end of the lycopene molecule, producing the monocyclic intermediate δ-carotene. bioone.orgmdpi.com

Lycopene Beta-Cyclase (LCYB): This enzyme then acts on δ-carotene, adding a β-ring to the other end of the molecule to form this compound. nih.govbioone.org

The synthesis of this compound is therefore a two-step asymmetrical process that requires both LCYE and LCYB. aocs.orgmdpi.com The relative activities and competition between LCYB and LCYE for their common substrate, lycopene, are key determinants of the metabolic flux through the alpha- and beta-carotene (B85742) branches of the pathway. aocs.orgmdpi.comnih.gov If LCYB acts on both ends of lycopene, it produces beta-carotene. However, the combined action of LCYE and LCYB results in the formation of this compound. researchgate.netoup.com

Downstream Metabolism of this compound in Plants

In plants, this compound is not typically an end-product but serves as a precursor for the synthesis of essential xanthophylls, most notably lutein (B1675518). aocs.org This conversion process involves the addition of hydroxyl groups to the carbon rings of the this compound molecule.

Lutein, a dihydroxy derivative of this compound, is the most abundant carotenoid in the photosynthetic tissues of plants. nih.govberkeley.eduomicsdi.org Its synthesis from this compound requires the stereospecific hydroxylation at the C-3 position of both the β-ring and the ε-ring. nih.govnih.gov This process transforms the hydrocarbon carotene into an oxygenated xanthophyll. The hydroxylation occurs sequentially, creating intermediate compounds before the final formation of lutein. nih.govnih.gov

The hydroxylation of this compound is catalyzed by specific enzymes known as carotene hydroxylases, which belong to the cytochrome P450 (CYP) family. frontiersin.orgoup.com Two key types of hydroxylases are involved in the conversion to lutein:

β-ring Hydroxylase (e.g., CYP97A3): This enzyme is primarily responsible for adding a hydroxyl group to the β-ring of this compound. nih.govnih.gov In Arabidopsis, the enzyme CYP97A3 has been identified as the major hydroxylase acting on the β-ring of this compound to produce the intermediate zeinoxanthin. nih.govberkeley.eduomicsdi.org

ε-ring Hydroxylase (e.g., CYP97C1): Following the β-ring hydroxylation, a second enzyme acts on the ε-ring. CYP97C1 catalyzes the hydroxylation of the ε-ring of zeinoxanthin, completing the conversion to lutein. nih.govnih.govnih.gov

Research suggests that these hydroxylases, CYP97A3 and CYP97C1, may work together in a protein complex to efficiently channel the substrate from this compound to lutein. nih.govnih.govresearchgate.net

Genetic and Regulatory Control of this compound Biosynthesis

The accumulation of this compound and its derivatives in plant tissues is tightly controlled by genetic and regulatory mechanisms. The expression levels of the key biosynthetic genes, particularly the lycopene cyclases, are critical in determining the flow of metabolites into the this compound branch.

Specific gene loci have been identified that significantly influence the balance between this compound and beta-carotene accumulation. A notable example is the Y2 locus in carrots (Daucus carota). nih.gov

Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a meticulously controlled process, primarily governed by the transcriptional regulation of the genes encoding its biosynthetic enzymes. The expression of these genes is responsive to a variety of developmental and environmental signals, ensuring that this compound and other carotenoids are produced in the appropriate amounts, at the right time, and in the correct tissues. Key control points in the pathway include the initial committed step catalyzed by Phytoene Synthase (PSY) and the crucial branch point where lycopene is directed toward either this compound or beta-carotene, a step co-catalyzed by Lycopene epsilon-cyclase (LCYE).

The regulation of the PSY gene is one of the most significant factors determining the total metabolic flux into the carotenoid pathway. frontiersin.org As the enzyme for the first committed step in carotenogenesis, its activity is tightly controlled at the transcriptional level. frontiersin.orgbioone.orgfrontiersin.org A primary environmental cue regulating PSY expression is light. aocs.org Phytochrome-Interacting Factors (PIFs) have been identified as key transcriptional repressors of the PSY gene. nih.govresearchgate.net In the absence of light, PIF1 directly binds to the promoter region of the PSY gene, inhibiting its expression. wur.nl Upon light exposure, phytochromes become activated and trigger the degradation of PIFs, which releases the repression of the PSY gene. wur.nl This leads to a rapid increase in PSY transcripts and a subsequent surge in carotenoid production, which is essential for protecting the photosynthetic apparatus during de-etiolation (the greening of seedlings). nih.govwur.nl

The cyclization of lycopene represents the critical branching point that dictates the specific types of carotenoids synthesized. The formation of this compound requires the coordinated action of two enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB). aocs.orgfrontiersin.org The relative expression levels and activities of the genes encoding these two cyclases determine the metabolic flux into the α-branch (leading to this compound and lutein) versus the β-branch (leading to beta-carotene and its derivatives). nih.gov

The transcriptional regulation of the LCYE gene is a key determinant of the this compound to beta-carotene ratio. For instance, during leaf senescence in Arabidopsis, the expression of the AtLCYE gene decreases, which reduces the flow of intermediates through the this compound branch. frontiersin.orgnih.gov Conversely, studies in different carrot cultivars have shown that high expression of the LCYE gene correlates with the accumulation of lutein, a downstream product of this compound. nih.gov Research has also indicated that the untranslated leader sequence of the LCYE mRNA may be involved in modulating the gene's expression in response to metabolic feedback from downstream carotenoids, suggesting a complex layer of post-transcriptional control. biorxiv.org Downregulation of LCYE expression in various plants has been shown to increase the levels of β-branch carotenoids, highlighting its pivotal role in controlling the pathway's direction. nih.gov

The table below summarizes key transcriptional regulators and their observed effects on the enzymes central to this compound biosynthesis.

| Transcription Factor | Target Gene(s) | Plant/Organism | Effect on Gene Expression | Consequence for Carotenoid Pathway |

| PIF1 (Phytochrome-Interacting Factor 1) | PSY | Arabidopsis thaliana | Repression (in dark) | Suppresses overall carotenoid biosynthesis |

| RIN (RIPENING INHIBITOR) | PSY1 | Tomato (Solanum lycopersicum) | Activation (during ripening) | Promotes carotenoid accumulation in fruit |

| RAP2.2 | PSY, PDS | Arabidopsis thaliana | Activation | Regulates carotenoid levels |

| CrMYB68 | CrBCH2 | Citrus (Citrus reticulata) | Repression | Delays transformation of α- and β-carotene |

Metabolism and Disposition of Alpha Carotene in Mammalian Systems

Gastrointestinal Digestion and Release from Food Matrix

The initial step in the bioavailability of alpha-carotene (B108777) is its release from the plant-based food matrix. This process is heavily dependent on both mechanical and enzymatic actions within the digestive system.

Following mechanical disruption through chewing, the food enters the stomach where gastric acid and digestive enzymes begin to break down the food structure, facilitating the initial liberation of carotenoids. researchgate.net The process continues in the small intestine, where pancreatic enzymes and bile salts play a crucial role. researchgate.net Pancreatic lipases hydrolyze fats, which is essential as carotenoids are fat-soluble. elsevierpure.com

Bile salts, synthesized in the liver and secreted into the duodenum, are critical for emulsifying dietary fats. nih.gov This emulsification breaks down large fat globules into smaller droplets, increasing the surface area for enzymatic action and aiding in the release of this compound from the food matrix. researchgate.netnih.gov The presence of bile is known to stimulate the uptake of carotenoids by the intestinal lining. researchgate.netbohrium.com

| Component | Role in this compound Digestion |

|---|---|

| Gastric Acid | Initiates the breakdown of the food matrix in the stomach. |

| Pancreatic Lipases | Hydrolyze dietary fats, facilitating the release of fat-soluble this compound. |

| Bile Salts | Emulsify fats, increasing the surface area for lipase action and aiding in the formation of mixed micelles. |

Once released from the food matrix, the highly lipophilic this compound must be solubilized in the aqueous environment of the small intestine to be absorbed. This is achieved through a process called micellarization. nih.gov Bile salts, along with products of fat digestion such as free fatty acids and monoglycerides, aggregate to form mixed micelles. nih.govnih.gov

These micelles are small, spherical structures with a fat-soluble core and a water-soluble exterior. This compound is incorporated into the hydrophobic core of these mixed micelles. nih.govnih.gov This solubilization is a prerequisite for the transport of carotenoids across the unstirred water layer of the intestinal lumen to the surface of the enterocytes for absorption. researchgate.net The efficiency of micellarization can be influenced by the food matrix and processing methods. nih.gov Studies have shown that the transfer of this compound to micelles can be enhanced by certain food processing techniques. nih.gov

Intestinal Absorption Mechanisms

The absorption of this compound by the intestinal mucosal cells is a complex process that is no longer considered to be solely passive diffusion. mdpi.comnih.gov Several transport proteins have been identified that facilitate its uptake.

The Scavenger Receptor Class B Type 1 (SR-B1) is a key membrane protein involved in the intestinal uptake of various lipids, including carotenoids. elsevierpure.comencyclopedia.pubnih.gov Research has demonstrated that SR-B1 facilitates the transport of provitamin A carotenoids, including this compound, into the enterocytes. nih.govnih.govresearchgate.net This receptor is expressed on the apical surface of intestinal cells and plays a crucial role in the absorption of carotenoids from mixed micelles. nih.govresearchgate.net The importance of SR-B1 in carotenoid uptake has been confirmed in various studies, highlighting its role as a major transporter for these compounds. encyclopedia.pubnih.govwustl.edu

Another protein implicated in the intestinal absorption of this compound is the Cluster Determinant 36 (CD36), also a member of the scavenger receptor class B family. nih.govarvojournals.org CD36 is highly expressed in the duodenum and jejunum and is known to facilitate the uptake of long-chain fatty acids. researchgate.net Studies have shown that CD36 is also involved in the cellular uptake of several provitamin A carotenoids, including this compound. nih.govresearchgate.net Its role as a carotenoid transporter has been demonstrated in various cell and animal models. nih.gov

| Transporter | Function in this compound Absorption | Location |

|---|---|---|

| SR-B1 | Facilitates the uptake of this compound from mixed micelles into enterocytes. nih.govnih.govresearchgate.net | Apical membrane of intestinal cells. nih.gov |

| CD36 | Potentially involved in the cellular uptake of this compound. nih.govresearchgate.net | Brush border membrane of the duodenum and jejunum. researchgate.net |

The intestinal absorption of this compound does not occur in isolation. It is part of a mixture of various carotenoids present in the diet. Evidence suggests that different carotenoids can compete with each other for absorption. researchgate.netproquest.com This competition likely occurs at the level of incorporation into mixed micelles and uptake by intestinal transporters. proquest.com

Intestinal Metabolism of this compound

The small intestine is the primary site for both the absorption and initial metabolism of dietary this compound. nih.gov Within the intestinal cells, or enterocytes, this compound undergoes significant enzymatic conversion.

Central Cleavage by Beta-Carotene (B85742) 15,15'-Oxygenase (BCO1) to Alpha-Retinal

The key enzyme responsible for the conversion of provitamin A carotenoids into vitamin A is Beta-Carotene 15,15'-Oxygenase (BCO1). nih.govarvojournals.org This enzyme is located in the cytosol of enterocytes and catalyzes the oxidative cleavage of the central 15,15' double bond of carotenoids. nih.govoup.com In the case of the asymmetric this compound molecule, this central cleavage results in the formation of one molecule of retinal (vitamin A aldehyde) and one molecule of alpha-retinal, which has negligible vitamin A activity. nih.govresearchgate.net

While BCO1 primarily acts on provitamin A carotenoids, its catalytic efficiency can vary depending on the specific substrate. nih.gov Studies have shown that BCO1 does catalyze the oxidative cleavage of this compound to yield retinal. nih.gov However, there is a trend suggesting that the cleavage of beta-carotene may be more preferential compared to this compound. nih.gov

Table 1: Substrate Specificity of Human BCO1

| Substrate | Cleavage Product(s) | Relative Catalytic Efficiency |

|---|---|---|

| Beta-Carotene | 2 molecules of Retinal | High |

| This compound | 1 molecule of Retinal, 1 molecule of Alpha-Retinal | Lower than Beta-Carotene |

This table is a simplified representation of BCO1 activity and relative efficiencies may vary based on experimental conditions.

Esterification of Cleavage Products and Intact this compound

Following the cleavage of this compound, the resulting alpha-retinal can be reduced to alpha-retinol. Research has demonstrated that this alpha-retinol is then esterified within the enterocyte, a process analogous to the esterification of retinol derived from beta-carotene. nih.gov The primary fatty acid involved in this esterification is palmitic acid, forming alpha-retinyl palmitate. nih.gov Intact this compound that is absorbed but not cleaved is not subject to this esterification process and is incorporated directly into chylomicrons in its free form. nih.gov The esterified cleavage products, along with any intact this compound, are then packaged for transport out of the enterocyte.

Circulatory Transport and Uptake by Tissues

The transport of the lipophilic this compound and its metabolites from the intestine to the liver and subsequently to other tissues is dependent on the circulatory system's lipid transport machinery.

Incorporation into Chylomicrons and Lymphatic Transport

Within the enterocytes, both uncleaved this compound and the newly formed alpha-retinyl esters are incorporated into large triglyceride-rich lipoproteins called chylomicrons. oregonstate.eduabdominalkey.comelsevierpure.com These chylomicrons are then secreted from the enterocytes into the lymphatic system. bioscientifica.comresearchgate.net This lymphatic transport is a crucial step for delivering dietary fats and fat-soluble vitamins, including carotenoids, to the general circulation. researchgate.net

Hepatic Uptake and Re-secretion via Lipoproteins (VLDL, HDL)

Once in the bloodstream, chylomicrons are acted upon by lipoprotein lipase, which results in the formation of chylomicron remnants. oregonstate.edu These remnants, still containing this compound, are then taken up by the liver. oregonstate.edubioscientifica.com In the liver, carotenoids can be stored, metabolized, or repackaged for secretion back into the circulation. bioscientifica.com For hepatic secretion, carotenoids are incorporated into very-low-density lipoproteins (VLDL). nih.govbioscientifica.com As VLDL is metabolized in the bloodstream to low-density lipoprotein (LDL), the carotenoids are transferred as well. nih.gov Hydrophobic carotenes like this compound are predominantly found in LDL, whereas more polar xanthophylls tend to be associated with high-density lipoproteins (HDL). nih.gov

Table 2: Lipoprotein Distribution of Carotenoids

| Lipoprotein | Primary Carotenoid Type | Role in this compound Transport |

|---|---|---|

| Chylomicrons | All dietary lipids | Transport from intestine to circulation via lymph. elsevierpure.comresearchgate.net |

| VLDL | Carotenes and Xanthophylls | Secretion from the liver into the bloodstream. nih.govbioscientifica.com |

| LDL | Carotenes (including this compound) | Major carrier of this compound in fasting circulation. nih.gov |

Delivery to Extrahepatic Tissues

From the liver, lipoproteins transport this compound to various extrahepatic tissues for storage or utilization. bioscientifica.comnih.gov The uptake of carotenoids by these tissues is facilitated by lipoprotein receptors. The low-density lipoprotein receptor (LDLR) has been shown to play a role in the uptake of carotenoids in tissues such as the liver and adipose tissue. nih.govmdpi.com This receptor-mediated uptake allows for the delivery of this compound from the circulation into peripheral cells. nih.gov

Regulation of this compound Bioconversion to Vitamin A

The conversion of this compound into vitamin A is a tightly regulated process, ensuring that the body can produce this essential nutrient as needed while avoiding potential toxicity from excessive levels. This regulation occurs primarily through the modulation of the key enzyme responsible for carotenoid cleavage, β-carotene 15,15'-monooxygenase (BCMO1). The body's existing vitamin A levels and specific transcription factors play crucial roles in this homeostatic mechanism.

Influence of Vitamin A Status

The efficiency of this compound conversion to vitamin A is inversely related to an individual's vitamin A status. When the body has sufficient stores of vitamin A (retinol and its esters), the rate of bioconversion from provitamin A carotenoids, including this compound, is significantly downregulated. nih.gov This feedback mechanism prevents the overproduction of retinol, which can be toxic in high amounts.

Role of Intestine-Specific Homeobox (ISX) Transcription Factor

Recent research has identified the Intestine-Specific Homeobox (ISX) transcription factor as a critical gatekeeper in the regulation of vitamin A production from carotenoids. researchgate.netnih.gov ISX functions as a transcriptional repressor that is sensitive to retinoic acid, the biologically active metabolite of vitamin A.

The regulatory process unfolds as follows:

Sufficient or high levels of vitamin A lead to an increase in retinoic acid concentrations within intestinal cells.

Retinoic acid induces the expression of the ISX transcription factor. researchgate.netnih.gov

ISX then binds to a specific site on the promoter region of the BCMO1 gene, repressing its transcription. nih.gov

The resulting decrease in BCMO1 enzyme levels leads to a reduced cleavage of provitamin A carotenoids, including this compound, into retinal. researchgate.net

This negative feedback loop, mediated by ISX, provides a precise molecular mechanism for how the body's vitamin A status governs the rate of carotenoid bioconversion. nih.gov In individuals with a genetic deficiency in ISX, this regulation is disrupted, leading to uncontrolled BCMO1 expression and significantly higher production of vitamin A from dietary carotenoids. nih.gov This highlights ISX as a master regulator that links dietary carotenoid intake with the maintenance of vitamin A homeostasis. researchwithrutgers.com

Formation and Biological Significance of Apocarotenoids Derived from this compound

Apocarotenoids are a diverse group of compounds formed from the oxidative cleavage of carotenoids. nih.govresearchgate.net This cleavage can be enzymatic, primarily mediated by carotenoid cleavage dioxygenases (CCDs), or can occur non-enzymatically. nih.gov this compound serves as a substrate for enzymes that perform both central and asymmetric cleavage, resulting in different types of apocarotenoids.

Enzymatic Cleavage of this compound:

| Cleavage Type | Enzyme | Products |

| Central Cleavage | β-carotene 15,15'-monooxygenase (BCMO1) | 1 molecule of retinal (provitamin A) and 1 molecule of alpha-retinal |

| Asymmetric Cleavage | β-carotene 9',10'-oxygenase (BCO2) | 1 molecule of alpha-ionone and other apo-carotenals |

The central cleavage of this compound by BCMO1 is the source of its vitamin A activity. Because this compound is asymmetric, this cleavage yields one molecule of retinal, which can be converted to retinol (vitamin A), and one molecule of alpha-retinal, which is thought to have negligible vitamin A activity. wikipedia.org

Asymmetric or eccentric cleavage by enzymes like BCO2 results in the formation of non-retinoid apocarotenoids. nih.gov From this compound, a key product of this pathway is alpha-ionone, a C13-norisoprenoid. mdpi.com These apocarotenoids are distinct from vitamin A and possess their own unique biological properties.

The biological significance of apocarotenoids derived from this compound is an emerging area of research. While much of the focus has been on derivatives of beta-carotene and lycopene (B16060), some roles for this compound products have been identified. nih.gov

Alpha-Retinal: As a product of central cleavage, alpha-retinal is formed in equimolar amounts to retinal. However, its biological role in mammals is not well-established and is generally considered to be inactive as a vitamin A precursor.

Alpha-Ionone: This volatile compound is known for its characteristic floral, woody scent, contributing to the aroma of many fruits and flowers. hmdb.ca Beyond its role as a fragrance, research suggests that ionones, as a class, may have significant biological effects in mammals. Studies on ionones, including alpha-ionone, have indicated potential anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comresearchgate.net While beta-ionone has been more extensively studied, alpha-ionone is recognized as a promising compound for further investigation into its pharmacological effects. mdpi.com

The formation of these apocarotenoids demonstrates that the metabolic fate of this compound is not limited to vitamin A production. The generation of non-retinoid cleavage products like alpha-ionone suggests that this compound may contribute to health through pathways independent of its provitamin A role. researchgate.net

Bioavailability and Bioefficacy Research of Alpha Carotene

Factors Influencing Alpha-Carotene (B108777) Bioavailability

The bioavailability of this compound, the fraction of an ingested dose that is absorbed and made available for physiological functions, is not absolute. It is influenced by a host of external and internal factors, from the composition of a meal to an individual's genetic makeup.

Food Matrix Effects

The physical and chemical structure of the food in which this compound is consumed, known as the food matrix, is a primary determinant of its bioavailability. redalyc.org The release of carotenoids from the plant matrix is a crucial first step for absorption. oregonstate.edu Processing methods that disrupt this matrix, such as chopping, homogenizing, and cooking, can significantly increase the bioavailability of carotenoids. redalyc.orgoregonstate.edu

For instance, the structure of plant cells and the location of carotenoids within them play a significant role. In green leafy vegetables, carotenoids are situated in chloroplasts, which are not easily digestible, leading to lower bioavailability (around 5-10% for beta-carotene). nih.gov In contrast, fruits often store carotenoids in more readily digestible chromoplasts. nih.gov The type of food has been shown to affect the extent of carotenoid micellarization, a key step for absorption, with studies showing differences between sources like carrots, spinach, and papaya. nih.gov Research on fruit-based baby food noted a positive correlation between fiber content and the bioaccessibility of this compound, suggesting that processing may favorably alter fiber structure and its interaction with the carotenoid. researchgate.net

Impact of Dietary Fat Content

As a fat-soluble compound, this compound's absorption is dependent on the presence of dietary fat. oregonstate.edu Fat stimulates the release of bile salts and facilitates the formation of mixed micelles, which are essential for solubilizing carotenoids and transporting them to the intestinal cells for absorption. mdpi.com

Research indicates that even a small amount of fat, around 3 to 5 grams in a meal, may be sufficient to ensure the absorption of alpha- and beta-carotene (B85742). oregonstate.eduwur.nlresearchgate.net One study specifically found that while the plasma lutein (B1675518) response was greater with a high-fat spread, the amount of dietary fat (3g vs 36g) did not significantly affect the increases in plasma concentrations of this compound. semanticscholar.org

The type of fat also plays a role. In vitro studies have shown that dietary fats rich in unsaturated fatty acids (like olive oil) lead to higher micellarization of carotenoids compared to those high in saturated fatty acids (like coconut oil). nih.govnih.gov A human trial confirmed these findings, showing that the absorption of this compound was significantly higher when consumed with olive oil compared to coconut oil. nih.gov Furthermore, emulsifying the fat can also enhance carotenoid absorption. nih.gov

| Dietary Fat | Fatty Acid Profile | Effect on this compound Absorption | Supporting Evidence |

|---|---|---|---|

| Olive Oil | Rich in Unsaturated Fatty Acids | Higher Absorption/Micellarization | Significantly higher plasma iAUC vs. Coconut Oil nih.gov |

| Coconut Oil | Rich in Saturated Fatty Acids | Lower Absorption/Micellarization | Lower plasma iAUC vs. Olive Oil nih.gov |

Individual Genetic Variations

Genetic factors significantly contribute to the variability in how individuals absorb and utilize this compound. A key gene involved in this process is the Beta-Carotene 15,15'-Monooxygenase 1 (BCMO1) gene. oup.com This gene encodes the BCMO1 enzyme, which is responsible for converting provitamin A carotenoids, including this compound, into retinal (a form of vitamin A) primarily in the intestine. oup.comtoolboxgenomics.com

Common single nucleotide polymorphisms (SNPs) in the BCMO1 gene can alter the enzyme's activity, thereby affecting circulating carotenoid levels. For example, the G allele at SNP rs6564851, located near the BCMO1 gene, has been associated with significantly higher plasma levels of both beta-carotene and this compound in genome-wide association studies. nih.gov Individuals with certain genetic variations in the BCMO1 gene may have reduced enzyme activity, leading to a decreased ability to convert carotenoids into active vitamin A. toolboxgenomics.comxcode.life It is estimated that up to 45% of the population may have variations in the BCMO1 gene that result in decreased enzyme function. toolboxgenomics.com This genetic variability is a major reason why plasma carotenoid levels often correlate poorly with dietary intake. oup.com

| Gene Variant (SNP) | Allele | Effect on Plasma this compound Levels | Reference |

|---|---|---|---|

| rs6564851 | G | Associated with higher levels | nih.gov |

Nutrient Status and Interactions with Other Micronutrients

The body's existing nutrient status and interactions between different micronutrients can influence the bioavailability of this compound. High levels of one carotenoid can potentially inhibit the absorption of another, possibly due to competition for incorporation into mixed micelles or for uptake by intestinal cells. wur.nl

However, interactions are not always competitive. One study found that the simultaneous ingestion of this compound and beta-carotene did not negatively affect the bioavailability of beta-carotene. wur.nl Conversely, long-term supplementation with beta-carotene and lutein has been shown to significantly reduce plasma concentrations of lycopene (B16060), indicating a competitive interaction. wur.nl These findings suggest that the specific combination and levels of carotenoids consumed can modulate the absorption of individual compounds.

Methodologies for Assessing this compound Bioavailability and Bioconversion

To accurately quantify the absorption and conversion of this compound in humans, sophisticated scientific methods are required. These techniques are essential for understanding the true nutritional value of this carotenoid from different dietary sources.

Stable Isotope Tracer Techniques in Human Studies

Stable isotope tracer techniques are considered a gold standard for providing precise and quantitative data on the bioavailability, bioconversion, and bioefficacy of carotenoids in humans. researchgate.netnih.gov These methods involve administering a form of this compound that has been labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). acs.org

The process involves several key steps:

Dosing : A subject consumes a meal containing the isotopically labeled this compound.

Sample Collection : Blood samples are collected over a period of time.

Analysis : Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to separate and quantify both the labeled and unlabeled this compound and its conversion product, retinol, in the blood samples. nih.govacs.org

By tracking the appearance and concentration of the labeled molecules in the bloodstream and their conversion products, researchers can accurately calculate the fraction of ingested this compound that was absorbed (bioavailability) and the efficiency of its conversion to vitamin A (bioconversion). researchgate.netnih.gov This methodology overcomes the limitations of simply measuring changes in plasma carotenoid concentrations, which can be influenced by many other dietary and physiological factors. researchgate.net

Postprandial Response Curves

The analysis of postprandial response curves provides critical insights into the absorption and metabolic fate of α-carotene in the human body. Following the consumption of α-carotene-rich foods, the compound is absorbed in the small intestine, incorporated into chylomicrons, and then appears in the bloodstream. The concentration of α-carotene and its metabolites in the triglyceride-rich lipoprotein (TRL) fraction of plasma over time offers a direct measure of its absorption kinetics.

One key study investigated the postprandial response in healthy adults after they consumed a meal containing 300g of raw carrots, which provided 18.7 mg of α-carotene and 27.3 mg of β-carotene. nih.gov The concentration of α-retinyl palmitate (αRP), a metabolite of α-carotene, was measured in the TRL fraction of plasma over a 12-hour period. The results showed a quantifiable presence of αRP in all subjects, indicating the absorption and subsequent metabolism of α-carotene. nih.gov

The shape of the area under the curve (AUC) for αRP generally mirrored that of retinyl palmitate (RP), the metabolite of β-carotene, although the absolute concentrations of αRP were lower, which was expected given the lower dose of α-carotene in the meal. nih.gov This parallel response suggests that α-carotene and β-carotene share similar pathways for absorption and initial metabolism. nih.gov A large degree of interindividual variability in the conversion of α-carotene was observed, with α-carotene contributing between 12% and 35% of the newly converted vitamin A in the postprandial period. nih.gov

Table 1: Median Postprandial Plasma Concentrations of α-Retinyl Palmitate (αRP) and Retinyl Palmitate (RP) after Raw Carrot Consumption

| Time (hours) | Median αRP Concentration (nmol/L) | Median RP Concentration (nmol/L) |

| 0 | 0.0 | 0.0 |

| 2 | 0.2 | 1.1 |

| 3 | 0.8 | 4.0 |

| 4 | 1.8 | 8.5 |

| 5 | 2.5 | 12.0 |

| 6 | 2.8 | 13.5 |

| 7 | 2.7 | 13.0 |

| 8 | 2.5 | 11.5 |

| 10 | 1.8 | 8.0 |

| 12 | 1.2 | 5.5 |

Data derived from a study on healthy adults who consumed a meal containing 300g of raw carrots. nih.gov

In Vitro Digestion and Caco-2 Cell Models for Bioaccessibility

In vitro digestion models coupled with human intestinal Caco-2 cell cultures are widely used to assess the bioaccessibility of carotenoids, including α-carotene. This methodology simulates the physiological processes of digestion in the human gastrointestinal tract and the subsequent uptake by intestinal enterocytes, providing a valuable tool for studying factors that influence carotenoid absorption without the complexities of human trials. nih.gov

Bioaccessibility, in this context, refers to the fraction of a compound that is released from its food matrix and becomes available for absorption. For α-carotene, this involves its release from plant cells, transfer into mixed micelles during digestion, and subsequent uptake by the Caco-2 cells. Research has shown that the uptake of α-carotene by these cells is a time-dependent and concentration-dependent process. nih.gov

One study that employed a Caco-2 cell model to examine the transfer of various carotenoids found that the extent of absorption for α-carotene was approximately 10%. nih.gov This was comparable to β-carotene but significantly higher than that of lycopene. Another investigation using a similar model reported on the percentage of α-carotene transported through the Caco-2 cell monolayer at different concentrations. The findings indicated that lower amounts of carotenoids were absorbed and transferred more efficiently, suggesting a saturation effect at higher concentrations. nih.govcambridge.org

These in vitro models are instrumental in comparing the relative bioaccessibility of α-carotene from different food sources and under various processing conditions. For instance, studies have shown that factors such as the food matrix, the presence of dietary fat, and cooking methods can significantly influence the micellarization and subsequent uptake of α-carotene. usamvcluj.ro

Table 2: Percentage Transfer of α-Carotene through Caco-2 Cell Monolayers at Different Amounts

| Amount of α-Carotene Added (µg) | Percentage Transfer (%) |

| 0.5 | 4.5 |

| 1.0 | 3.8 |

| 1.5 | 3.2 |

| 2.0 | 2.9 |

| 2.5 | 2.5 |

Data represents the amount of α-carotene transported through the Caco-2 cell monolayer and secreted into the basolateral chamber, expressed as a percentage of the initial amount added. cambridge.org

Apparent Bioavailability Calculations

Apparent bioavailability is a method used to estimate the bioavailability of a nutrient by comparing its concentration in the blood or plasma to its dietary intake over a specific period. nih.gov This calculation provides a practical measure of how efficiently a compound like α-carotene is absorbed and retained in the body from the diet.

Several studies have calculated the apparent bioavailability of α-carotene and compared it to that of β-carotene. A significant finding from this research is that α-carotene from food sources appears to have a greater apparent bioavailability than β-carotene. One study, which analyzed data from multiple human nutrition studies, concluded that consuming comparable amounts of α-carotene- and β-carotene-rich foods resulted in 53% greater α-carotene concentrations in the blood (99% CI 23, 83). cambridge.org Another similar study reported a 1.5-fold greater plasma concentration for α-carotene under comparable dietary intake levels. usda.gov

More recent research involving subjects from countries with different dietary patterns has further substantiated these findings. This study calculated that eating similar amounts of foods containing α-carotene, β-cryptoxanthin, and β-carotene led to 55% greater α-carotene concentrations in the blood compared to β-carotene (95% CI 35, 90). nih.gov

Table 3: Comparison of Apparent Bioavailability of α-Carotene and β-Carotene

| Carotenoid | Relative Apparent Bioavailability | 95% Confidence Interval |

| α-Carotene | 55% greater than β-carotene | 35% - 90% |

Data based on the ratio of the concentration of the carotenoid in the blood to its dietary intake, comparing α-carotene to β-carotene. nih.gov

Mechanistic Research on Alpha Carotene Bioactivity

Antioxidant Mechanisms of Alpha-Carotene (B108777)

The antioxidant capacity of this compound is a cornerstone of its biological effects. This is primarily achieved through its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, and by modulating the cellular redox environment.

This compound is recognized for its potent ability to quench singlet oxygen and scavenge free radicals. Singlet oxygen is an electronically excited state of molecular oxygen that is a powerful oxidizing agent, while free radicals are atoms or molecules with unpaired electrons, making them highly unstable and reactive.

The structure of this compound, characterized by a system of conjugated double bonds, is central to its antioxidant activity. This structure allows it to efficiently absorb the energy from singlet oxygen, returning it to its less reactive ground state, without being chemically altered in the process (physical quenching). Additionally, this compound can react with and neutralize free radicals, such as peroxyl radicals, through a process of electron donation, thereby terminating damaging chain reactions (chemical quenching).

Key Research Findings on Carotenoid Antioxidant Activity:

| Antioxidant Mechanism | Description | Key Findings Related to Carotenoids |

| Singlet Oxygen Quencing | Deactivation of highly reactive singlet oxygen to its ground state. | Carotenoids, including this compound, are highly efficient quenchers of singlet oxygen due to their conjugated double bond system. |

| Free Radical Scavenging | Neutralization of free radicals by donating an electron to stabilize the radical. | This compound can effectively scavenge peroxyl radicals, thus inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage. |

It is important to note that the antioxidant activity of carotenoids can be influenced by factors such as their concentration and the partial pressure of oxygen.

Beyond direct quenching and scavenging, this compound can influence the cellular redox balance by modulating signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of genes encoding for a variety of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression.

While much of the research in this area has focused on other carotenoids like lycopene (B16060) and beta-carotene (B85742), it is suggested that carotenoids, in general, can activate the Nrf2-ARE pathway. nih.govresearchgate.netoregonstate.edu This activation boosts the cell's endogenous antioxidant defenses, providing a more sustained protection against oxidative damage. The precise mechanisms by which this compound specifically activates this pathway are an area of ongoing research. nih.govacs.orgscinapse.io

Modulation of Intracellular Signaling Pathways by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a central role in transmitting extracellular signals to the cellular machinery, thereby regulating a wide array of cellular functions. The main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

Research on the closely related beta-carotene has shown that it can inhibit the activation of p38 and JNK, pathways often associated with inflammatory responses and apoptosis. nih.govnih.govnih.gov While direct evidence for this compound is still emerging, its structural similarity to beta-carotene suggests it may exert similar effects on these MAPK pathways. The modulation of these pathways is a potential mechanism by which this compound could influence cellular responses to stress and inflammation.

The Phosphoinositide 3-kinase (PI3K)/Akt and the mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases.

Studies on carotenoids, including beta-carotene, have indicated that they can modulate the PI3K/Akt/mTOR pathway. dntb.gov.uaresearchgate.netnih.govresearchgate.net For instance, beta-carotene has been shown to activate this pathway, which can protect cells from apoptosis and autophagy. nih.govresearchgate.net The ability of carotenoids to influence Akt phosphorylation is a key aspect of this modulation. dntb.gov.uaresearchgate.netnih.govresearchgate.net Given the structural similarities among carotenes, it is plausible that this compound also interacts with components of the PI3K/Akt/mTOR pathway, thereby influencing cellular fate. However, more specific research is needed to elucidate the precise effects of this compound on this signaling cascade.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by various inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several studies have demonstrated that beta-carotene can inhibit the activation of the NF-κB pathway. researchgate.netnih.govhogrefe.com This is achieved by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. researchgate.netnih.gov This inhibitory effect on a key pro-inflammatory pathway highlights a significant mechanism for the anti-inflammatory properties of carotenes. While direct evidence for this compound is less abundant, its shared chemical properties with beta-carotene suggest a similar potential to modulate NF-κB signaling and thus temper inflammatory responses. nih.govresearchgate.net

Activation of Nuclear Hormone Receptors (e.g., RAR, RXR, PPARs)

This compound, as a provitamin A carotenoid, serves as a precursor to retinoids, which are potent activators of specific nuclear hormone receptors. The primary mechanism involves the enzymatic cleavage of this compound to produce retinal and subsequently retinoic acid. These vitamin A derivatives function as ligands for the retinoic acid receptor (RAR) and the retinoid X receptor (RXR). mdpi.comnih.govresearchgate.net

RAR and RXR form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. imrpress.com This binding modulates the transcription of numerous genes involved in crucial cellular functions such as cell growth, differentiation, and survival. nih.gov While all-trans-retinoic acid is a ligand for RARs, 9-cis-retinoic acid can activate both RARs and RXRs. nih.gov

Furthermore, RXR is a common dimerization partner for other nuclear receptors, including peroxisome proliferator-activated receptors (PPARs). imrpress.comnih.gov This interaction suggests that carotenoid metabolites may indirectly influence a wider network of signaling pathways that regulate lipid metabolism and insulin sensitivity. nih.gov While the metabolic conversion to retinoids is the principal pathway for activating RAR and RXR, some non-retinoid metabolites, known as apo-carotenoids, may also interact with these nuclear receptors. nih.govnih.gov However, the precise effects of this compound and its specific metabolites on the retinoid signaling pathway are still being fully elucidated. imrpress.com

| Nuclear Receptor | General Function | Relation to this compound |

|---|---|---|

| Retinoic Acid Receptor (RAR) | Regulates gene transcription involved in cell differentiation, proliferation, and apoptosis. nih.gov | Activated by retinoic acid, a metabolite of this compound. nih.gov |

| Retinoid X Receptor (RXR) | Forms heterodimers with RAR and other nuclear receptors (e.g., PPARs) to regulate gene expression. imrpress.com | Activated by 9-cis-retinoic acid, a metabolite of provitamin A carotenoids. nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Key regulators of lipid metabolism and cellular differentiation. nih.gov | Forms heterodimers with RXR, suggesting an indirect influence by this compound metabolites. nih.gov |

Effects on Gene Expression and Transcription Factors

Induction of Nrf2 Activation

This compound contributes to cellular defense against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com This pathway is a primary regulator of the antioxidant response. Under conditions of oxidative stress, carotenoids can facilitate the translocation of Nrf2 into the nucleus. mdpi.com

Modulation of Genes Related to Cell Proliferation and Stress Response

Research has demonstrated that this compound can modulate genes that play critical roles in cell proliferation and the response to cellular stress. Studies have shown that this compound is a potent inhibitor of human cancer cell proliferation. nih.govtandfonline.com Its anti-proliferative effects have been observed in various cancer cell lines, where it can suppress tumor growth and metastasis. mdpi.commdpi.com

In a human hepatocarcinoma cell line, this compound demonstrated a significant, dose-dependent inhibition of cell invasion, migration, and adhesion. mdpi.com Furthermore, in studies involving Lewis lung carcinoma, this compound was found to inhibit metastasis in vitro. mdpi.commdpi.com These effects on fundamental cancer progression processes strongly indicate that this compound modulates the expression of a complex network of genes related to cell cycle control, adhesion, and motility.

| Cell Line | Observed Effect of this compound | Implication |

|---|---|---|

| Human Hepatocarcinoma (SK-Hep-1) | Significant inhibition of cell invasion, migration, and adhesion. mdpi.com | Modulation of genes related to cell motility and metastasis. |

| Lewis Lung Carcinoma | Inhibition of metastasis in vitro; suppression of lung metastasis and tumor growth in vivo. mdpi.commdpi.com | Modulation of genes involved in tumor progression and proliferation. |

| General Human Cancer Cells | Potent inhibitor of cell proliferation. nih.govtandfonline.com | Regulation of cell cycle-related genes. |

Regulation of MicroRNA Expression

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level and are involved in nearly all cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Bioactive nutritional factors, including certain carotenoids, have been found to modulate miRNA expression levels. nih.gov For example, lycopene has been shown to alter the expression of miR-21 in mice. nih.gov While it is established that carotenoids can exhibit their bioactivity through the regulation of microRNA expression, specific studies detailing the direct impact of this compound on the expression profiles of particular microRNAs are not widely available in current research literature. foliamedica.bg

Role in Cellular Processes

Modulation of Apoptosis via Caspase Cascade and Bcl-2 Family Proteins

This compound plays a role in the regulation of apoptosis, or programmed cell death, a critical process for removing damaged or unwanted cells. This regulation is largely controlled by the interplay between the B-cell lymphoma 2 (Bcl-2) family of proteins and a family of proteases called caspases. mdpi.com

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). mdpi.com The ratio between these opposing proteins is a key determinant of a cell's fate. A shift towards pro-apoptotic proteins can lead to the permeabilization of the mitochondrial membrane, releasing factors like cytochrome c that initiate the caspase cascade. mdpi.com This cascade involves a series of caspase activations, culminating in the activation of executioner caspases (like caspase-3) that dismantle the cell. researchgate.net

Carotenoids have been shown to induce apoptosis in tumor cells by activating this caspase cascade. researchgate.netactascientific.com Research has indicated that this compound possesses significant anti-proliferative and pro-apoptotic activity, in some cases exceeding that of beta-carotene at equivalent concentrations. mdpi.com This suggests that this compound can modulate the delicate balance of the Bcl-2 family proteins and trigger the caspase cascade, thereby influencing critical cell survival and death pathways.

| Apoptotic Component | Function | Potential Modulation by this compound |

|---|---|---|

| Bcl-2 | Anti-apoptotic protein; inhibits apoptosis. mdpi.com | Likely downregulated to promote apoptosis. |

| Bax | Pro-apoptotic protein; promotes apoptosis. mdpi.com | Likely upregulated to promote apoptosis. |

| Caspase Cascade | A series of enzyme activations that execute apoptosis. researchgate.net | Activated to induce programmed cell death. |

| Caspase-3 | An executioner caspase that dismantles the cell. actascientific.com | Activated as a final step in the apoptotic pathway. |

Influence on Cell Cycle Progression

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which ensure orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for chemopreventive agents.

Research into the specific effects of this compound on cell cycle progression has yielded nuanced findings. In a study involving normal, immortalized, and transformed human bronchial epithelial cells, this compound was investigated for its potential to suppress cell growth by modulating key cell cycle regulatory proteins. The findings indicated that, unlike retinoids, this compound treatment did not result in a significant change in the expression of cyclin D1 protein oup.com. Cyclin D1 is a critical regulator of the G1 phase of the cell cycle, and its downregulation is often associated with cell cycle arrest. This particular study suggests that in the context of human bronchial epithelial cells, the bioactivity of this compound may not be directly linked to the modulation of cyclin D1 expression oup.com.

It is important to note that the influence of carotenoids on cell cycle progression can be highly dependent on the specific carotenoid, the cell type, and the experimental conditions. For instance, other carotenoids have been shown to induce cell cycle arrest at different phases through various mechanisms, such as modulating the expression of other cyclins and CDKs nih.govnih.govmdpi.comnih.goviiarjournals.org. However, direct evidence specifically elucidating a comprehensive mechanism for this compound in regulating the broader machinery of cell cycle progression remains an area for further investigation.

Impact on Gap Junction Intercellular Communication (GJIC)

Gap junction intercellular communication (GJIC) is a crucial mechanism for maintaining tissue homeostasis, coordinating cellular activities, and regulating cell growth and differentiation. This form of direct cell-to-cell communication is facilitated by channels called gap junctions, which are composed of proteins from the connexin family. A disruption or reduction in GJIC is frequently observed in cancer cells, suggesting that the enhancement of GJIC could be a viable strategy for cancer chemoprevention.

Studies have demonstrated that this compound can positively modulate GJIC. In vitro research using C3H/10T1/2 cells, a mouse embryo fibroblast cell line, showed that this compound increased gap junctional intercellular communication in a dose-dependent manner. This enhancement of GJIC by this compound and other carotenoids showed a strong statistical correlation with their ability to inhibit neoplastic transformation induced by chemical carcinogens. This suggests that the cancer chemopreventive action of this compound may be, at least in part, attributable to its ability to restore or enhance direct intercellular communication.

Further in vivo studies in rat liver have revealed that the effect of this compound on GJIC is dose-dependent and can be differential. In these studies, lower doses of this compound were found to enhance GJIC, while higher doses led to an inhibition of this communication pathway. This highlights the complexity of this compound's bioactivity and suggests that its effects are not linear with increasing concentrations.

The table below summarizes the dose-dependent effects of this compound on Gap Junction Intercellular Communication (GJIC) as observed in different experimental models.

| Experimental Model | This compound Concentration/Dose | Observed Effect on GJIC | Reference |

| C3H/10T1/2 cells (in vitro) | Dose-dependent (up to 10⁻⁵ M) | Increased communication | oup.com |

| Rat Liver (in vivo) | 5 mg/kg body weight (daily) | Enhancement | mdpi.comnih.gov |

| Rat Liver (in vivo) | 50 mg/kg body weight (daily) | Inhibition | mdpi.comnih.gov |

| Rat Liver (in vivo) | 0.5 mg/kg body weight (daily) | No effect | nih.gov |

These findings underscore the importance of GJIC as a mechanistic target for this compound's bioactivity. The ability to modulate this fundamental cellular process provides a plausible explanation for some of its observed health-beneficial effects.

Epidemiological and Clinical Research Associations with Alpha Carotene

Alpha-Carotene (B108777) and Mortality Risk

Prospective cohort studies have provided compelling evidence linking higher serum concentrations of this compound to a reduced risk of premature death. These studies, following large populations over extended periods, have allowed researchers to establish strong associations between this compound levels and mortality from various causes.

Multiple large-scale studies have demonstrated a robust inverse association between serum this compound concentrations and the risk of all-cause mortality. A prospective study of a nationally representative sample of US adults, followed for a mean of 13.9 years, found that higher serum this compound levels were significantly associated with a lower risk of death from all causes nutraingredients-usa.com. This association remained significant even after adjusting for various demographic characteristics, lifestyle habits, and health risk factors nih.gov.

In a study involving over 15,000 adults from the Third National Health and Nutrition Examination Survey (NHANES) Follow-up Study, individuals with the highest blood levels of this compound were found to be 39% less likely to die from all causes over a nearly 14-year period compared to those with the lowest levels tufts.edu. The risk of death showed a dose-dependent decrease with increasing serum this compound concentrations. Compared to individuals with serum levels of 0-1 μg/dL, those with levels of 2-3 μg/dL had a 23% lower risk, those with 4-5 μg/dL had a 27% lower risk, those with 6-8 μg/dL had a 34% lower risk, and those with 9 μg/dL or higher had a 39% lower risk of all-cause mortality nutraingredients-usa.com.

Another analysis of NHANES data from 1988 to 2019, encompassing 22,472 participants, also reported a significant inverse association. In the fully adjusted models, the highest quartile of serum this compound had a 33% reduced risk of all-cause mortality compared to the lowest quartile frontiersin.org. Similarly, a study focusing on hypertensive adults found that those in the highest quartile of serum this compound had a 37% lower risk of all-cause mortality compared to the lowest quartile ahajournals.org.

Table 1: Association Between Serum this compound Levels and All-Cause Mortality Risk

| Serum this compound Concentration (μg/dL) | Relative Risk/Hazard Ratio (95% CI) | Study Population |

|---|---|---|

| 2-3 | 0.77 (0.68-0.87) | 15,318 US Adults (NHANES III Follow-up) nih.gov |

| 4-5 | 0.73 (0.65-0.83) | |

| 6-8 | 0.66 (0.55-0.79) | |

| ≥9 | 0.61 (0.51-0.73) | |

| Highest vs. Lowest Quartile | 0.63 (0.56-0.71) | 8,390 Hypertensive US Adults (NHANES III & 2001-2006) ahajournals.org |

| Highest vs. Lowest Quartile | 0.67 (0.61-0.75) | 22,472 US Adults (NHANES III & 2003-2006) frontiersin.org |

The inverse association between serum this compound and mortality extends specifically to cardiovascular diseases. The same prospective study of US adults that demonstrated a link with all-cause mortality also found a significant inverse relationship between serum this compound concentrations and the risk of death from CVD nutraingredients-usa.comnih.gov.

In the analysis of 15,318 adults from the NHANES Follow-up Study, the association between higher this compound levels and reduced mortality risk held true for deaths from cardiovascular disease tufts.edu. A study focusing on hypertensive adults further solidified this link, showing that individuals in the highest quartile of serum this compound had a 32% reduced rate of cardiovascular mortality compared to those in the lowest quartile ahajournals.org. These findings suggest that higher levels of this compound are associated with a lower risk of dying from cardiovascular events nih.gov.

Table 2: Association Between Serum this compound Levels and Cardiovascular Disease (CVD) Mortality Risk

| Exposure | Hazard Ratio (95% CI) | Study Population |

|---|---|---|

| Highest vs. Lowest Quartile of Serum this compound | 0.68 (0.55-0.86) | 8,390 Hypertensive US Adults (NHANES III & 2001-2006) ahajournals.org |

Research has also pointed to a potential protective role of this compound against cancer mortality. The prospective study of US adults found that serum this compound concentrations were inversely associated with the risk of death from cancer nutraingredients-usa.comnih.gov. The NHANES Follow-up Study with 15,318 participants also reported that the reduced mortality risk associated with higher this compound levels extended to cancer-related deaths tufts.edu.

A more recent prospective cohort study involving 22,472 US adults found that after adjusting for all covariates, the highest quartile of serum this compound was significantly associated with a 26% lower risk of cancer mortality compared to the lowest quartile frontiersin.org. These findings are consistent with earlier research suggesting that this compound may be more effective than beta-carotene (B85742) at inhibiting certain cancer cells tufts.edu.

Table 3: Association Between Serum this compound Levels and Cancer Mortality Risk

| Exposure | Hazard Ratio (95% CI) | Study Population |

|---|---|---|

| Highest vs. Lowest Quartile of Serum this compound | 0.74 (0.60, 0.92) | 22,472 US Adults (NHANES III & 2003-2006) frontiersin.org |

Cardiovascular Health Outcomes

Beyond its association with mortality, this compound has been investigated for its potential role in mitigating risk factors for cardiovascular disease, namely hypertension and atherosclerosis.

Epidemiological studies have indicated an inverse relationship between circulating levels of this compound and the prevalence of hypertension nih.govfrontiersin.org. A cross-sectional study analyzing data from the National Health and Nutrition Examination Survey (NHANES) 2001–2006, which included 11,336 adults, found that higher serum levels of this compound were independently and negatively associated with both systolic and diastolic blood pressure frontiersin.org.

Compared to individuals in the lowest quartile of serum this compound, those in the highest quartile had a 36% lower odds of having hypertension frontiersin.org. Another study also noted that this compound was significantly inversely correlated with hypertension mdpi.com. These findings suggest that higher levels of this compound are correlated with a decreased prevalence of hypertension frontiersin.org.

Table 4: Association Between Serum this compound Levels and Hypertension

| Exposure | Odds Ratio (95% CI) | Study Population |

|---|---|---|

| Highest vs. Lowest Quartile of Serum this compound | 0.64 (0.52–0.77) | 11,336 US Adults (NHANES 2001-2006) frontiersin.org |

Research suggests that this compound may play a protective role in the early stages of atherogenesis. A prospective and cross-sectional study involving 392 men and women aged 45-65 years found that plasma levels of this compound were inversely associated with the prevalence of atherosclerosis in the carotid and femoral arteries nih.gov.

The risk of atherosclerosis was observed to gradually decrease with increasing plasma concentrations of this compound nih.gov. Furthermore, higher levels of this compound were associated with a reduction in the progression of carotid intima-media thickness over an 18-month period in a study of 477 participants lifeextension.com. These findings provide epidemiological evidence for a protective role of high this compound levels in the development and progression of atherosclerosis nih.gov.

Cancer Risk and Chemoprevention

This compound has been the subject of extensive epidemiological and clinical research to elucidate its potential role in cancer prevention. Studies have explored its association with the risk of various cancers, with findings suggesting a protective effect in some cases.

Lung Cancer

Observational studies have indicated an inverse relationship between the intake of this compound and the risk of lung cancer. A study published in Frontiers in Oncology suggested that individuals with the highest consumption of carotenoids, including this compound, may have a 25-35% lower risk of lung cancer. nutraingredients.com This risk reduction was observed regardless of age, gender, or smoking status. nutraingredients.com

Further analysis within smoking history subgroups revealed gender-specific effects. In male heavy smokers, elevated intakes of this compound, along with β-carotene, β-cryptoxanthin, and lycopene (B16060), were associated with a reduced risk of lung cancer. nutraingredients.comfrontiersin.org For female heavy smokers, however, only vitamin C showed a significant benefit. nutraingredients.com In contrast, for female moderate smokers, β-carotene, β-cryptoxanthin, and lycopene were indicative of protection. nutraingredients.com

Pooled data from two large prospective US cohorts also found that this compound intake was significantly associated with a lower risk of lung cancer. harvard.edu Among individuals who never smoked, a 63% lower incidence of lung cancer was observed in those with the highest quintile of this compound intake compared to the lowest. harvard.edu

Research has also delved into the impact of this compound on different subtypes of lung cancer. High intakes of this compound and β-carotene were linked to a reduced risk of adenocarcinoma. nutraingredients.comfrontiersin.org Additionally, along with β-carotene, β-cryptoxanthin, lycopene, and vitamin C, this compound was inversely related to the progression of squamous cell carcinoma. nutraingredients.com

It is important to note that while many observational studies suggest a protective role for dietary carotenoids, some intervention trials with high-dose β-carotene supplements have shown an increased lung cancer risk in smokers. nih.govnih.govoup.comaacrjournals.orgnih.govresearchgate.netoup.comnih.gov

Table 1: Association Between this compound and Lung Cancer Risk

| Population | Finding | Source(s) |

|---|---|---|

| General Population | 25-35% lower risk with highest carotenoid intake. | nutraingredients.com |

| Male Heavy Smokers | Elevated intake associated with reduced risk. | nutraingredients.comfrontiersin.org |

| Never Smokers | 63% lower incidence in highest vs. lowest quintile of intake. | harvard.edu |

| Adenocarcinoma | High intake associated with reduced risk. | nutraingredients.comfrontiersin.org |

| Squamous Cell Carcinoma | Inversely related to progression. | nutraingredients.com |

Non-Hodgkin Lymphoma (NHL)

Research suggests a potential protective role for this compound in the development of Non-Hodgkin Lymphoma (NHL). A meta-analysis of observational studies found that higher intakes of this compound, as well as beta-carotene and lutein (B1675518)/zeaxanthin, were associated with a significantly reduced risk of NHL. nih.gov The summary relative risk for this compound was 0.87 for the highest versus lowest intake categories. nih.gov

A dose-response analysis within this meta-analysis indicated that for every 1000 μ g/day increase in this compound intake, there was a 13% lower risk of NHL. researchgate.net Subgroup analyses showed that the protective association of this compound was particularly evident in studies with a case-control design. nih.gov

Furthermore, the intake of this compound was linked to a significantly decreased risk of a specific subtype of NHL, diffuse large B-cell lymphoma (DLBCL), but not follicular lymphoma or small lymphocytic lymphoma/chronic lymphocytic leukemia. nih.gov Another case-control study among Chinese adults also found that higher serum levels of this compound were associated with a decreased risk of NHL, with the inverse association being particularly confined to DLBCL and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL). cambridge.org

Table 2: this compound and Non-Hodgkin Lymphoma (NHL) Risk

| Study Type | Key Finding | Specific NHL Subtypes | Source(s) |

|---|---|---|---|

| Meta-analysis | Higher intake associated with an estimated 13% reduced risk of NHL. | Significant decreased risk for Diffuse Large B-cell Lymphoma (DLBCL). | nih.gov |

| Dose-response analysis | 13% lower risk per 1000 μg/day increment of intake. | Not specified. | researchgate.net |

| Case-control study | Higher serum levels associated with a decreased risk of NHL. | Inverse associations confined to DLBCL and CLL/SLL. | cambridge.org |

Prostate Cancer

The relationship between this compound and prostate cancer risk has been investigated in multiple studies, with evidence pointing towards a potential protective effect. A systematic review and dose-response meta-analysis of observational studies concluded that dietary intake of this compound was associated with a reduced risk of prostate cancer. nih.govplos.org The relative risk for dietary this compound intake was 0.87. nih.govplos.org

The dose-response analysis from this study indicated that the risk of prostate cancer was reduced by 2% for every 0.2 mg/day increment of dietary this compound intake. nih.govplos.org However, it is noteworthy that neither blood levels of this compound nor dietary intake were found to reduce the risk of advanced prostate cancer. nih.govplos.org

In contrast, some large-scale chemoprevention trials investigating beta-carotene supplementation did not find a protective effect on prostate cancer incidence and, in some cases, observed an increased risk. oncolink.orgoup.com It is important to distinguish these findings from studies on dietary this compound.

Table 3: this compound and Prostate Cancer Risk

| Exposure | Finding | Advanced Prostate Cancer | Source(s) |

|---|---|---|---|

| Dietary Intake | Associated with a reduced risk of prostate cancer (RR: 0.87). | No reduced risk observed. | nih.govplos.org |

| Dose-Response | 2% risk reduction per 0.2mg/day increment in dietary intake. | Not specified. | nih.govplos.org |

Bladder Cancer

The association between this compound and bladder cancer risk is not as clearly defined as with some other cancers, with studies presenting inconsistent findings. A Spanish multicentric case-control study found no significant association between the intake of specific carotenoids, including this compound, and the risk of bladder cancer. nih.govtandfonline.com Similarly, a prospective cohort study, the PLCO Cancer Screening Trial, did not find evidence that dietary consumption of this compound was associated with bladder cancer risk. frontiersin.org

However, a meta-analysis of epidemiological studies reported a significant reduction in bladder cancer risk associated with increasing blood levels of this compound. nih.gov This suggests that circulating levels of this compound may be more indicative of a protective effect than dietary intake estimates alone.

Table 4: this compound and Bladder Cancer Risk

| Study Type | Exposure Metric | Finding | Source(s) |

|---|---|---|---|

| Case-control study | Dietary Intake | No significant association. | nih.govtandfonline.com |

| Prospective cohort study | Dietary Intake | No significant association. | frontiersin.org |

| Meta-analysis | Blood Levels | Significant reduction in risk with increasing levels. | nih.gov |

Cognitive Function and Neurodegeneration

Emerging evidence suggests a positive association between this compound and cognitive health. Higher circulating levels of this compound have been linked to better cognitive function, particularly in populations at risk for cognitive decline.

A study conducted among participants of the Mediterranean-DASH Intervention for Neurodegenerative Delay (MIND) trial demonstrated that higher plasma this compound levels were associated with higher global cognition scores. nih.govnih.govmdpi.com Individuals in the highest tertile of plasma this compound had a global cognition z-score that was 0.17 higher than those in the lowest tertile. nih.govnih.gov

This association was also domain-specific, with higher circulating this compound levels being linked to better semantic memory scores. nih.govnih.gov A cross-sectional study using data from the National Health and Nutrition Examination Survey (NHANES) also found that dietary this compound intake was inversely associated with a decline in cognitive performance, specifically in the Animal Fluency Test (AFT), particularly in males. nutraingredients.commdpi.com

The neuroprotective effects of carotenoids are thought to be related to their antioxidant properties, which can mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov By quenching free radicals, carotenoids may help protect neuronal cells from damage and apoptosis. mdpi.comnih.gov

Table 5: Association Between this compound and Cognitive Function

| Study/Population | Key Finding | Specific Cognitive Domain | Source(s) |

|---|---|---|---|

| MIND Trial Participants | Higher plasma levels associated with better global cognition. | Semantic Memory | nih.govnih.govmdpi.com |

| NHANES (Older Adults) | Dietary intake inversely associated with cognitive decline. | Animal Fluency Test (in males) | nutraingredients.commdpi.com |

Association with Global Cognition and Semantic Memory

Emerging research suggests a positive correlation between circulating levels of this compound and cognitive health. A study involving participants from the Mediterranean-DASH Intervention for Neurodegenerative Delay (MIND) trial found that individuals with higher plasma this compound levels exhibited better global cognition. nih.govnih.gov Specifically, participants in the highest tertile of plasma this compound had a global cognition z-score that was 0.17 points higher than those in the lowest tertile. nih.govnih.gov

Furthermore, a significant association has been observed between this compound levels and semantic memory, a category of long-term memory that involves the recollection of ideas, concepts, and facts. The same study noted that higher circulating this compound levels were linked to higher semantic memory scores. nih.govnih.gov Individuals in the highest tertile for plasma this compound scored 0.62 points higher on semantic memory tests compared to those in the lowest tertile. nih.gov These associations remained even after adjusting for various factors including age, sex, education, and lifestyle habits. nih.govnih.gov Another cross-sectional study utilizing data from the National Health and Nutrition Examination Survey (NHANES) also found that increased dietary intake of this compound was associated with better performance on cognitive function tests in older adults. nutraingredients.comnaturalhealthresearch.org

Table 1: Association of Plasma this compound Levels with Cognitive Function

| Cognitive Domain | Comparison Group | Improvement Metric | Finding |

|---|---|---|---|

| Global Cognition | Highest vs. Lowest Tertile | z-score | 0.17 points higher nih.govnih.gov |

Potential Prevention of Neurodegeneration

The antioxidant properties of carotenoids, including this compound, are a key focus of research into the prevention of neurodegenerative diseases. researchgate.netmdpi.com Oxidative stress is considered a significant contributor to the neuronal damage seen in conditions like Alzheimer's disease. researchgate.netmdpi.com Carotenoids have the ability to cross the blood-brain barrier and counteract oxidative stress by scavenging free radicals, which may help protect brain cells. researchgate.netmdpi.com